Substitution Pattern and Physicochemical Properties
Methyl 2-(Methylsulfonamido)phenylacetate, with its ortho-substitution, exhibits a distinct physicochemical profile compared to its para- and meta-substituted analogs. Its higher calculated lipophilicity (XLogP3 = 0.7) and smaller polar surface area (PSA = 80.8 Ų) relative to its acid derivatives differentiate it as a specific, non-interchangeable starting material for synthesis .
| Evidence Dimension | Physicochemical Properties (Substitution Pattern, XLogP3, PSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7, PSA = 80.8 Ų, Ortho substitution on phenyl ring |
| Comparator Or Baseline | Methyl 3-(Methylsulfonamido)phenylacetate (meta): XLogP3 = 0.7, PSA = 80.9 Ų. 2-(4-(Methylsulfonamido)phenyl)acetic Acid (para): XLogP3 = 0.6, PSA = 91.8 Ų. 2-(2-(Methylsulfonamido)phenyl)acetic Acid (ortho acid): XLogP3 = 0.4, PSA = not specified but > 80.8 Ų due to acid group. |
| Quantified Difference | Ortho ester vs. para acid: ΔXLogP3 = +0.1, ΔPSA = -11.0 Ų. Ortho ester vs. ortho acid: ΔXLogP3 = +0.3. |
| Conditions | Computed properties from authoritative databases (PubChem, vendor data) . |
Why This Matters
The unique combination of ortho-substitution and methyl ester provides a specific lipophilicity and hydrogen-bonding profile that cannot be replicated by its regioisomers or the free acid, ensuring it is the only suitable choice for SAR studies or synthetic routes requiring these precise parameters.
